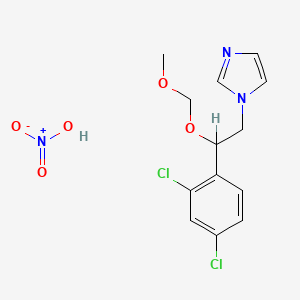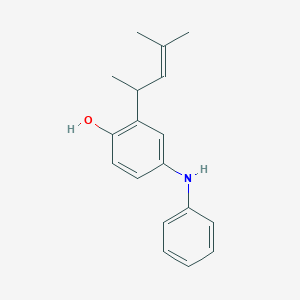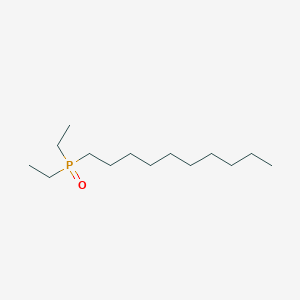
Decyl(diethyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl(diethyl)oxo-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to decyl and diethyl groups, along with an oxo group. This compound belongs to the class of organophosphine oxides, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(diethyl)oxo-lambda~5~-phosphane typically involves the reaction of decylphosphine with diethylphosphite under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Decyl(diethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions, where the decyl or diethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine alcohols, and substituted phosphines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Decyl(diethyl)oxo-lambda~5~-phosphane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Decyl(diethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The oxo group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Decyl(diethyl)oxo-lambda~5~-phosphane include:
Dimethylphosphine oxide: A related compound with similar chemical properties but different alkyl groups.
Diphenylphosphine oxide: Another organophosphine oxide with phenyl groups instead of decyl and diethyl groups.
Uniqueness
This compound is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications in coordination chemistry and industrial processes .
Propriétés
Numéro CAS |
70709-57-8 |
|---|---|
Formule moléculaire |
C14H31OP |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
1-diethylphosphoryldecane |
InChI |
InChI=1S/C14H31OP/c1-4-7-8-9-10-11-12-13-14-16(15,5-2)6-3/h4-14H2,1-3H3 |
Clé InChI |
ORGMNEWUWLFNFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCP(=O)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)

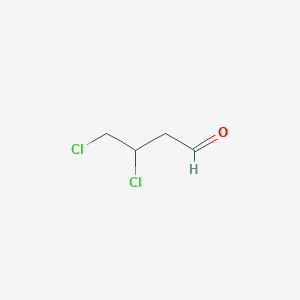


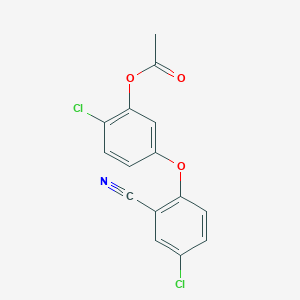
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
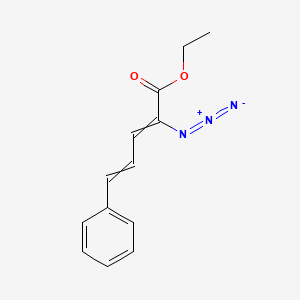
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
